



# Application Notes and Protocols: Evaluating the Synergy Between Rebastinib and Eribulin

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The combination of targeted therapies and cytotoxic agents represents a promising strategy in oncology to enhance therapeutic efficacy and overcome drug resistance. This document provides detailed application notes and protocols for evaluating the potential synergistic effects between **Rebastinib**, a multi-kinase inhibitor, and Eribulin, a microtubule dynamics inhibitor.

Rebastinib is a potent inhibitor of several tyrosine kinases, including the TIE2 receptor, which is crucial for angiogenesis and is expressed on pro-tumoral macrophages.[1][2] By inhibiting TIE2, Rebastinib can modulate the tumor microenvironment, reducing tumor vascularization and metastasis.[1][3][4] Eribulin is a synthetic analog of halichondrin B that inhibits microtubule growth, leading to irreversible mitotic blockade and subsequent apoptosis in cancer cells.[5][6] [7] The distinct mechanisms of action of Rebastinib and Eribulin suggest a potential for synergistic anti-cancer activity. Preclinical studies have shown that the combination of Rebastinib and Eribulin can enhance anti-tumor effects by reducing tumor volume and metastasis, and improving overall survival in breast cancer models.[1][3] A Phase Ib clinical trial has also investigated this combination in patients with HER2-negative metastatic breast cancer.[8][9]

These application notes provide a framework for in vitro assessment of the synergy between **Rebastinib** and Eribulin, focusing on triple-negative breast cancer (TNBC) as a relevant cancer



type. The protocols outlined below are designed to be adaptable to other cancer cell lines and experimental setups.

## **Data Presentation: Quantifying Synergy**

A critical step in evaluating a drug combination is the quantitative assessment of synergy. The Chou-Talalay method is a widely accepted approach for this purpose, utilizing the Combination Index (CI).[10] The CI provides a quantitative measure of the interaction between two drugs, where:

- CI < 1 indicates synergism (the effect of the combination is greater than the sum of the effects of individual drugs).
- CI = 1 indicates an additive effect.
- CI > 1 indicates antagonism (the effect of the combination is less than the sum of the individual effects).

The following tables present representative data for the evaluation of **Rebastinib** and Eribulin synergy in the MDA-MB-231 triple-negative breast cancer cell line.

#### Table 1: Single Agent IC50 Values

This table summarizes the half-maximal inhibitory concentration (IC50) values for **Rebastinib** and Eribulin when used as single agents against MDA-MB-231 cells, as determined by a 72-hour cell viability assay (e.g., MTT or CellTiter-Glo).

| Drug       | Cell Line  | IC50 (72h) | Reference |
|------------|------------|------------|-----------|
| Rebastinib | MDA-MB-231 | 1.63 μΜ    | [3]       |
| Eribulin   | MDA-MB-231 | ~1.3 nM    | [11]      |

#### Table 2: Combination Index (CI) Values for **Rebastinib** and Eribulin

This table presents hypothetical but representative CI values for the combination of **Rebastinib** and Eribulin at a constant ratio, based on their individual IC50 values. These values are



typically calculated using software like CompuSyn. The Fraction Affected (Fa) represents the fraction of cells inhibited (e.g., Fa = 0.5 corresponds to 50% inhibition).

| Fa   | Rebastinib<br>(μM) | Eribulin (nM) | CI Value | Interpretation        |
|------|--------------------|---------------|----------|-----------------------|
| 0.50 | 0.815              | 0.65          | 0.85     | Moderate<br>Synergism |
| 0.75 | 1.223              | 0.975         | 0.72     | Synergism             |
| 0.90 | 1.467              | 1.17          | 0.61     | Synergism             |
| 0.95 | 1.549              | 1.235         | 0.55     | Strong<br>Synergism   |

Table 3: Dose Reduction Index (DRI) Values

The Dose Reduction Index (DRI) indicates how many-fold the dose of each drug in a synergistic combination can be reduced to achieve a given effect level, as compared to the doses of the single agents. A DRI > 1 is favorable.

| Fa   | DRI for Rebastinib | DRI for Eribulin |
|------|--------------------|------------------|
| 0.50 | 1.99               | 1.99             |
| 0.75 | 2.20               | 2.20             |
| 0.90 | 2.40               | 2.40             |
| 0.95 | 2.81               | 2.81             |

## **Experimental Protocols**

The following are detailed protocols for key experiments to evaluate the synergy between **Rebastinib** and Eribulin.

## **Cell Viability Assay (MTT Assay)**

## Methodological & Application





This protocol is for determining cell viability and calculating the IC50 values for single agents and the combination.

#### Materials:

- MDA-MB-231 cells (or other cancer cell line of interest)
- Complete growth medium (e.g., DMEM with 10% FBS)
- Rebastinib (stock solution in DMSO)
- Eribulin (stock solution in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
- DMSO
- Multichannel pipette
- Plate reader (absorbance at 570 nm)

#### Procedure:

- · Cell Seeding:
  - Trypsinize and count MDA-MB-231 cells.
  - Seed 5,000 cells per well in a 96-well plate in 100 μL of complete growth medium.
  - Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
- Drug Preparation and Treatment:
  - Single Agents: Prepare serial dilutions of **Rebastinib** and Eribulin in complete growth medium.



- Combination: Prepare serial dilutions of a fixed-ratio combination of Rebastinib and Eribulin. The ratio should be based on the IC50 values of the individual drugs (e.g., a ratio of 1.63 μM Rebastinib to 1.3 nM Eribulin).
- $\circ$  Remove the medium from the wells and add 100  $\mu L$  of the drug dilutions. Include vehicle control (DMSO) wells.
- Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
- MTT Addition:
  - Add 20 μL of MTT solution (5 mg/mL) to each well.
  - Incubate for 3-4 hours at 37°C, 5% CO2, allowing for the formation of formazan crystals.
- Formazan Solubilization:
  - Carefully remove the medium containing MTT.
  - Add 150 μL of DMSO to each well to dissolve the formazan crystals.
  - Shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
- Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
- Data Analysis:
  - Calculate the percentage of cell viability relative to the vehicle control.
  - Plot dose-response curves and determine the IC50 values for each drug and the combination using software such as GraphPad Prism.
  - Use the dose-response data to calculate the Combination Index (CI) and Dose Reduction
     Index (DRI) using software like CompuSyn.[14][15]

## **Apoptosis Assay (Annexin V/Propidium Iodide Staining)**



This protocol assesses the induction of apoptosis by the drug combination.

#### Materials:

- MDA-MB-231 cells
- 6-well cell culture plates
- Rebastinib and Eribulin
- Annexin V-FITC Apoptosis Detection Kit
- · Flow cytometer

#### Procedure:

- · Cell Seeding and Treatment:
  - Seed 2 x 10<sup>5</sup> MDA-MB-231 cells per well in 6-well plates and allow them to attach overnight.
  - Treat the cells with **Rebastinib** alone, Eribulin alone, and the combination at their respective IC50 concentrations for 48 hours. Include a vehicle control.
- Cell Harvesting and Staining:
  - Harvest the cells by trypsinization and wash with cold PBS.
  - Resuspend the cells in 1X Binding Buffer provided in the kit.
  - Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
  - Incubate in the dark at room temperature for 15 minutes.
- Flow Cytometry Analysis:
  - Analyze the stained cells using a flow cytometer.



 Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

## Cell Cycle Analysis (Propidium Iodide Staining)

This protocol evaluates the effect of the drug combination on cell cycle progression.

#### Materials:

- MDA-MB-231 cells
- · 6-well cell culture plates
- Rebastinib and Eribulin
- 70% cold ethanol
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

#### Procedure:

- Cell Seeding and Treatment:
  - Seed 2 x 10<sup>5</sup> MDA-MB-231 cells per well in 6-well plates and allow them to attach overnight.
  - Treat the cells with **Rebastinib** alone, Eribulin alone, and the combination at their respective IC50 concentrations for 24 hours. Include a vehicle control.
- Cell Fixation:
  - Harvest the cells by trypsinization and wash with cold PBS.
  - Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
  - Incubate at -20°C for at least 2 hours.



- Staining:
  - Wash the fixed cells with PBS.
  - Resuspend the cell pellet in PI staining solution.
  - Incubate in the dark at room temperature for 30 minutes.
- Flow Cytometry Analysis:
  - o Analyze the stained cells using a flow cytometer.
  - Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

# Mandatory Visualizations Signaling Pathways





Click to download full resolution via product page

Caption: Signaling pathways affected by Rebastinib and Eribulin.

## **Experimental Workflow**





Click to download full resolution via product page

Caption: Experimental workflow for evaluating synergy.

## **Logical Relationship of Combination Therapy**





Click to download full resolution via product page

Caption: Logical relationship of **Rebastinib** and Eribulin combination therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The selective Tie2 inhibitor rebastinib blocks recruitment and function of Tie2Hi macrophages in breast cancer and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Suppressive Effect of Rebastinib on Triple-negative Breast Cancer Tumors Involves Multiple Mechanisms of Action | Anticancer Research [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]

### Methodological & Application





- 5. Eribulin in breast cancer: Current insights and therapeutic perspectives PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eribulin Wikipedia [en.wikipedia.org]
- 7. HALAVEN® (eribulin mesylate) Injection Mechanism of Action (MOA) | HCP [halaven.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phase Ib Clinical and Pharmacodynamic Study of the TIE2 Kinase Inhibitor Rebastinib with Paclitaxel or Eribulin in HER2-Negative Metastatic Breast Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. 2.6. Cell Viability Test and Calculation of the Combination Index [bio-protocol.org]
- 15. combosyn.com [combosyn.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Evaluating the Synergy Between Rebastinib and Eribulin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684436#methods-for-evaluating-synergy-between-rebastinib-and-eribulin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com